N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C11H20Cl2N4 and a molecular weight of 279.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidin-4-amine core with a pyrrolidin-2-yl group and three methyl groups attached .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Synthesis and Catalytic Applications
Hybrid Catalysts in Pyrimidine Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds is crucial for medicinal and pharmaceutical industries due to their broad applications and bioavailability. Recent developments have focused on utilizing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these scaffolds through one-pot multicomponent reactions. This approach highlights the importance of catalytic diversity in developing lead molecules with significant synthetic and medicinal value (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Pyrimidine-based Optical Sensors : Pyrimidine derivatives are crucial for developing optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. These sensors have significant implications in biological and medicinal applications, showcasing the versatility of pyrimidine derivatives beyond their traditional roles (Jindal & Kaur, 2021).
Synthesis of N-Heterocycles
Tert-Butanesulfinamide in N-Heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives, including various N-heterocycles like piperidines and pyrrolidines. This methodology is essential for creating compounds with natural product structures and therapeutic relevance (Philip et al., 2020).
Medicinal and Pharmacological Significance
Anti-inflammatory Activities of Pyrimidines : Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Their mechanisms involve inhibiting the expression and activities of vital inflammatory mediators, underscoring the potential of pyrimidine derivatives in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pharmacologically Active Pyrimidine Derivatives : Pyrimidine derivatives encompass a wide range of pharmacological activities, serving as antiviral, antimicrobial, antitumor, and antifungal agents. This broad spectrum of activity makes the pyrimidine core a promising scaffold for new biologically active compound development, highlighting its significance in drug discovery (Chiriapkin, 2022).
Properties
IUPAC Name |
N,N,6-trimethyl-2-pyrrolidin-2-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-7-10(15(2)3)14-11(13-8)9-5-4-6-12-9;;/h7,9,12H,4-6H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLBSZSFUQFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2)N(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.